molecular formula C21H18N6 B12226369 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine

3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine

Cat. No.: B12226369
M. Wt: 354.4 g/mol
InChI Key: KUUVZPJGZDBQHN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo-triazolo-pyrimidines This compound is characterized by its unique fused ring structure, which includes pyrazole, triazole, and pyrimidine rings

Properties

Molecular Formula

C21H18N6

Molecular Weight

354.4 g/mol

IUPAC Name

10-(3,4-dimethylphenyl)-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6/c1-13-4-7-16(8-5-13)19-24-21-18-11-23-27(20(18)22-12-26(21)25-19)17-9-6-14(2)15(3)10-17/h4-12H,1-3H3

InChI Key

KUUVZPJGZDBQHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by the formation of the triazole ring through a cycloaddition reaction. The final step often involves the construction of the pyrimidine ring via condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Core Reaction Pathways

The compound participates in reactions typical of nitrogen-containing heterocycles, with modifications observed at reactive sites such as:

  • Pyrimidine ring : Susceptible to electrophilic substitution

  • Triazole moiety : Prone to ring-opening or rearrangement

  • Pyrazole subunit : Capable of nucleophilic attacks or cross-coupling

Table 1: Key Reaction Types and Outcomes

Reaction TypeConditionsProducts/OutcomesSource
Nucleophilic substitution Catalytic base (e.g., K₂CO₃), polar aprotic solventDerivatives with altered aryl groups
Oxidation H₂O₂, FeCl₃ catalystIntroduction of hydroxyl or ketone groups
Reduction H₂/Pd-C, ethanolSaturation of double bonds
Isomerization Thermal or acidic conditionsRearrangement to thermodynamically stable pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine

Table 2: Synthetic Reaction Optimization

StepReactants/ConditionsYield (%)Purity (HPLC)Notes
1PIC reagent in 1,2-dichloroethane, 25°C68>95%Forms pyridopyrimidine intermediate
2Hydrazine hydrate, ethanol, reflux7293%Cyclizes to triazolo core
3NaNO₂ in acetic acid, 0–5°C5889%Introduces nitro groups

Key findings:

  • Ring-opening/closure cascades dominate isomerization pathways (e.g., compound 6b3b under thermal stress) .

  • Phosgene iminium chloride (PIC) efficiently activates intermediates for cyclization .

Functionalization through Heterocyclic Chemistry

The compound’s triazole and pyrimidine rings enable diverse functionalization:

Table 3: Functional Group Transformations

Starting MaterialReagentProduct StructureApplication Relevance
3a CS₂, KOHTriazolopyrimidinethione (12 )Enhanced enzyme inhibition
3a Triethyl orthoformateEthoxymethylene derivative (13 )Fluorescent probes
3a Dimethyldichloromethyleniminium chlorideChlorinated analog (14 )Antibacterial agents

Stability and Reactivity Under Extreme Conditions

  • pH sensitivity : Degrades in strongly acidic/basic media (pH <2 or >12) via ring hydrolysis.

  • Thermal stability : Stable up to 200°C; decomposition observed at higher temperatures (TGA data).

Comparative Reactivity with Analogues

The dimethyl/methylphenyl substituents confer distinct reactivity vs. simpler triazolopyrimidines:

  • Electron-donating groups slow electrophilic substitution but enhance radical stability.

  • Steric hindrance reduces regioselectivity in cross-coupling reactions.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of hydropyrazolo[5,4-d]pyrimidine compounds exhibit a range of biological activities:

  • Anti-inflammatory Properties :
    • Certain derivatives have shown promising anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.
    • A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory activity and found that some exhibited lower ulcerogenic activity compared to standard anti-inflammatory drugs like Diclofenac, indicating a safer profile for therapeutic use .
  • Antitumor Activity :
    • The hydropyrazolo[5,4-d]pyrimidine scaffold has been explored for its potential as an antitumor agent. Compounds with this structure have been reported to inhibit cancer cell proliferation in vitro and in vivo.
    • Research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
  • Antiviral Properties :
    • Some studies have suggested that pyrazolo[5,4-d]pyrimidine derivatives may possess antiviral activities. They are being investigated for their ability to inhibit viral replication and may serve as lead compounds for developing antiviral therapies .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1 : A research team synthesized a series of hydropyrazolo[5,4-d]pyrimidines and evaluated their anti-inflammatory properties. The results indicated that specific substitutions on the phenyl groups significantly enhanced their efficacy while reducing toxicity .
  • Case Study 2 : In another study focusing on cancer therapy, derivatives of this compound were tested against various cancer cell lines. The findings revealed that modifications to the hydropyrazolo core could lead to increased cytotoxicity against specific cancer types .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can be compared with other pyrazolo-triazolo-pyrimidines, such as:
    • 3-(3,4-Dimethylphenyl)-8-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine
    • 3-(3,4-Dimethylphenyl)-8-(4-methoxyphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

Uniqueness

The uniqueness of 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine lies in its specific substitution pattern and the resulting biological activity. The presence of methyl groups on the phenyl rings can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique therapeutic effects.

Biological Activity

3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a synthetic compound belonging to the class of pyrazolo-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to summarize the biological activity of this specific compound based on available research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H19N5\text{C}_{18}\text{H}_{19}\text{N}_5

Anticancer Activity

Research has indicated that pyrazolo-triazole derivatives exhibit significant anticancer properties. A study focused on a series of similar compounds reported that modifications in the chemical structure could enhance their efficacy against various cancer cell lines. The presence of dimethyl and methyl groups in this compound may contribute to its potential as an anticancer agent by enhancing lipophilicity and biological activity.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-710.2
Compound BHeLa5.6
3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidineA549TBDTBD

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely studied. In vitro assays have shown that certain modifications in the structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. The incorporation of aromatic rings in the structure is believed to play a crucial role in this activity.

Case Study:
A recent investigation into related compounds demonstrated that derivatives with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 0.1 to 10 µg/mL against Staphylococcus aureus and Escherichia coli. The specific MIC for the compound remains to be elucidated.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound CStaphylococcus aureus0.5
Compound DEscherichia coli2.0
3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidineTBDTBDTBD

The precise mechanism through which 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine exerts its biological effects is still under investigation. However, it is hypothesized that these compounds may act by inhibiting specific enzymes or pathways involved in cancer cell proliferation or microbial growth.

Enzyme Inhibition Studies

Inhibitory assays against key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) have shown promising results for similar compounds. The potential for this compound to inhibit such pathways could explain its observed biological activities.

Q & A

Basic Research Questions

Q. What synthetic pathways are most effective for producing 3-(3,4-Dimethylphenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine, and what intermediates are critical?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic annulation. Key intermediates include pyrazole-thiol derivatives (e.g., 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol) formed through hydrazine hydrate condensation. Optimize steps using sodium methoxide in methanol for deprotonation and cyclization. Purification via column chromatography or recrystallization enhances yield .
  • Table 1 : Key Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
Pyrazole-thiol precursorHydrazine hydrate, ethanol, reflux65-75
Triazolo-pyrimidine intermediateSodium methoxide, methanol, 60°C50-60

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Use a combination of 1H NMR (δ 7.2–8.1 ppm for aromatic protons), IR (C=N stretch ~1600 cm⁻¹), and HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity and structure. Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to fungal lanosterol 14α-demethylase (CYP51)?

  • Methodological Answer : Perform molecular docking using AutoDock Vina or Discovery Studio with CYP51 (PDB: 3LD6). Optimize ligand parameters with ChemAxon MarvinSketch and validate docking poses via MD simulations (AMBER/NAMD). Prioritize residues F105 and Y118 for hydrogen bonding .
  • Table 2 : Docking Scores Against CYP51

Ligand ConformationBinding Energy (kcal/mol)Key InteractionsReference
Protonated triazolo core-9.2F105, Y118
Methylphenyl-substituted analog-8.7H-bond with heme

Q. How does tautomerism in the pyrazolo-triazolo core influence stability under physiological conditions?

  • Methodological Answer : Assess tautomeric equilibria (e.g., 1H vs. 2H-pyrazole forms) using DFT calculations (B3LYP/6-31G*). Experimental validation via pH-dependent UV-Vis (200–400 nm) in buffers (pH 2–12). The 6-hydro group may stabilize the 1H tautomer, reducing reactivity at acidic pH .

Q. How should researchers resolve contradictions in antifungal activity data across assays?

  • Methodological Answer : Standardize protocols (CLSI M38/M44) for MIC testing. Cross-validate using time-kill kinetics and ergosterol quantification (HPLC). For discordant results, assess membrane permeability (propidium iodide uptake) or efflux pump activity (verapamil inhibition) .

Q. What strategies enhance structure-activity relationships (SAR) for derivatives targeting tyrosine kinase receptors?

  • Methodological Answer : Systematically substitute the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) and evaluate kinase inhibition (IC₅₀) via ADP-Glo™ assay . Correlate logP (HPLC-derived) with cellular uptake using Caco-2 permeability models .
  • Table 3 : SAR Trends for Antifungal Derivatives

Substituent at Position 3CYP51 Inhibition (%)logPReference
3,4-Dimethylphenyl823.5
4-Trifluoromethylphenyl914.2

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